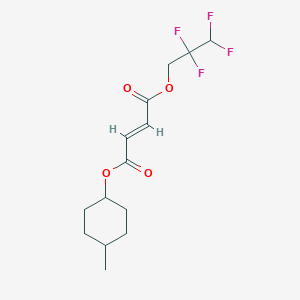![molecular formula C17H23ClN2O4S B5378289 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula C19H26ClN3O4S. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane involves the inhibition of specific enzymes. It has been found to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of certain fatty acids that play a role in the regulation of blood pressure. Inhibition of sEH can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane are related to its mechanism of action. Inhibition of sEH can lead to changes in the metabolism of fatty acids and can affect blood pressure regulation. This compound has also been found to have anti-inflammatory effects, which may be related to its inhibition of sEH.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its specificity for the inhibition of sEH. This allows for the study of the effects of sEH inhibition on various physiological processes. However, one limitation is that this compound may have off-target effects on other enzymes or processes, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane. One area of research is the development of more specific inhibitors of sEH that can be used in the treatment of hypertension. Another area of research is the study of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the study of other physiological processes and enzymes may lead to new insights and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been achieved through several methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a base, followed by reduction of the resulting nitro compound with sodium dithionite. This method has been used to produce the compound in high yields and purity.
Applications De Recherche Scientifique
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been studied for its potential use in scientific research. One area of research is its use as a tool to study the activity of certain enzymes. It has been found to inhibit the activity of a specific enzyme that is involved in the regulation of blood pressure. This inhibition can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
Propriétés
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-15-6-5-14(17(21)19-9-11-24-12-10-19)13-16(15)25(22,23)20-7-3-1-2-4-8-20/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQUQLFVKKXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)